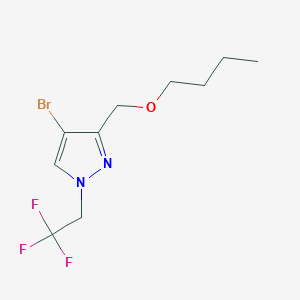![molecular formula C19H19N5OS B2816253 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 923178-74-9](/img/structure/B2816253.png)
2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It belongs to the class of compounds known as imidazotriazoles, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The imidazotriazole ring is a heterocyclic ring that contains two nitrogen atoms . The phenyl and p-tolyl groups are aromatic rings, and the thioacetamide group contains a sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfur atom in the thioacetamide group could potentially make it more polar .Applications De Recherche Scientifique
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. It could potentially be used in the development of new antibiotics or antifungal agents. Studies have shown that it inhibits the growth of certain pathogens, making it a valuable candidate for further exploration .
Cancer Research
The compound’s unique structure suggests potential applications in cancer research. It may interfere with cancer cell proliferation, apoptosis, or angiogenesis. Researchers are studying its effects on specific cancer cell lines and tumor models. Further investigations could reveal its role in targeted therapies or drug delivery systems .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. This compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant in conditions such as arthritis, inflammatory bowel disease, or neuroinflammation. Understanding its mechanisms could lead to novel therapeutic strategies .
Neurological Disorders
Given its structural resemblance to certain neurotransmitters, this compound has attracted interest in neurological research. It might influence neuronal signaling, neurotransmitter release, or receptor interactions. Researchers are exploring its potential in neurodegenerative diseases, epilepsy, or mood disorders .
Metal Ion Chelation
The sulfur atom in the compound’s structure suggests chelating properties. It could bind to metal ions, affecting their bioavailability or toxicity. Applications include heavy metal detoxification, metal-based drug design, or environmental remediation. Investigating its metal-binding capacity is essential .
Materials Science
The compound’s aromatic and sulfur-containing moieties make it relevant in materials science. Researchers have synthesized polymers or nanoparticles incorporating this compound. Potential applications include drug delivery carriers, sensors, or catalysts. Its unique properties contribute to material functionality .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-14-7-9-15(10-8-14)20-17(25)13-26-19-22-21-18-23(11-12-24(18)19)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJFSFWREUZMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)
![2-(4-chlorophenoxy)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2816172.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)
![Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one](/img/structure/B2816175.png)
![2-[(Pyridin-3-yl)methylidene]butanal](/img/structure/B2816176.png)
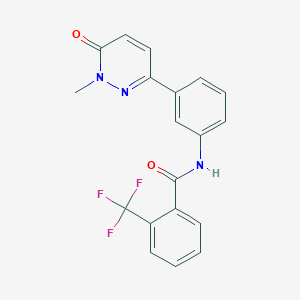
![4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2816178.png)
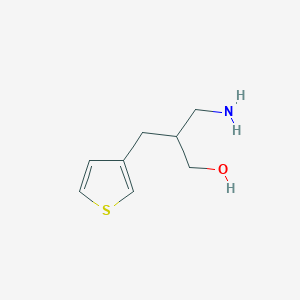
![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816184.png)
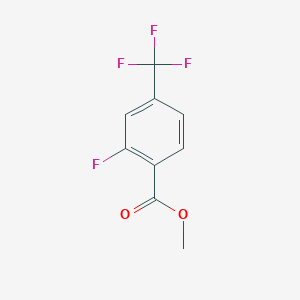
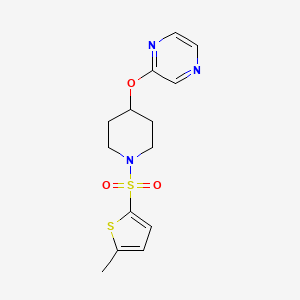
![N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B2816188.png)
